



6,6-Dibromoindigo: Application Notes for an Ancient Dye in Modern Electronics

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Compound of Interest		
Compound Name:	6,6-Dibromoindigo	
Cat. No.:	B102761	Get Quote

Introduction

6,6-Dibromoindigo, historically known as Tyrian purple, is an organic molecule renowned for its vibrant and lightfast purple hue, a symbol of royalty in antiquity.[1][2] Beyond its historical significance, modern research has unveiled its potential as a high-performance organic semiconductor.[1] This indigoid dye exhibits ambipolar charge transport, meaning it can conduct both positive (holes) and negative (electrons) charge carriers, a crucial property for the development of complementary logic circuits in organic electronics.[3] Its robust crystalline structure, facilitated by strong intermolecular hydrogen bonding, makes it a promising candidate for applications in flexible and transparent electronics, sensors, and potentially in bioelectronics.[3]

These application notes provide a comprehensive overview of **6,6-dibromoindigo** for researchers, scientists, and drug development professionals. We detail its synthesis, device fabrication protocols, and key performance characteristics, offering a guide for its application in organic field-effect transistors (OFETs) and other electronic devices.

Key Properties and Performance Data

6,6-Dibromoindigo has demonstrated promising performance as the active layer in organic electronic devices. Its ambipolar nature allows for the fabrication of both p-type and n-type transistors from a single material. A summary of its key electrical and optical properties is presented below.



Property	Value	Conditions
Hole Mobility (µh)	0.22 cm ² /Vs	In vacuum
Electron Mobility (µe)	0.03 cm ² /Vs	In vacuum
On/Off Current Ratio	> 104	For both p- and n-channel
Optical Bandgap (Eg)	~1.8 eV	Thin film
Photoresponsivity (n-channel)	10.3 A/W	Under light illumination
Photoresponsivity (p-channel)	55.4 mA/W	Under light illumination
External Quantum Efficiency (n-channel)	2437%	Under light illumination
External Quantum Efficiency (p-channel)	13.1%	Under light illumination

Experimental Protocols Synthesis of 6,6-Dibromoindigo

A common and effective laboratory-scale synthesis of **6,6-dibromoindigo** involves the Baeyer-Drewson indigo synthesis, starting from 4-bromo-2-nitrobenzaldehyde.

Materials:

- 4-bromo-2-nitrobenzaldehyde
- Acetone
- Sodium hydroxide (NaOH) solution (e.g., 2M)
- Deionized water
- Ethanol

Procedure:

• Dissolve 4-bromo-2-nitrobenzaldehyde in acetone.



- Slowly add deionized water to the acetone solution while stirring.
- Gradually add the 2N aqueous sodium hydroxide solution dropwise, maintaining the pH at approximately 10. The formation of a purple precipitate indicates the formation of 6,6dibromoindigo.
- Continue stirring the suspension overnight at room temperature to ensure complete reaction.
- Collect the purple precipitate by filtration.
- Wash the precipitate thoroughly with deionized water and then with cold ethanol to remove impurities.
- Dry the final product, a deep purple solid, under vacuum.

Purification:

Due to its low solubility, purification of **6,6-dibromoindigo** can be challenging. For high-purity material required for semiconductor applications, temperature gradient sublimation is a highly effective method.

Fabrication of 6,6-Dibromoindigo Organic Field-Effect Transistors (OFETs)

A typical bottom-gate, top-contact OFET architecture is described below.

Materials:

- Highly doped silicon wafer (serves as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate dielectric)
- **6,6-Dibromoindigo** powder (purified by sublimation)
- Gold (Au) for source and drain electrodes
- Organic solvent for cleaning (e.g., acetone, isopropanol)

Procedure:



- Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol, followed by drying with a stream of nitrogen.
- Thin Film Deposition: Deposit a thin film of 6,6-dibromoindigo onto the SiO₂ surface via thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr). The substrate should be kept at room temperature during deposition. A typical deposition rate is 0.1-0.5 Å/s, and the final film thickness is typically in the range of 30-50 nm.
- Source/Drain Electrode Deposition: Deposit the gold source and drain electrodes on top of the 6,6-dibromoindigo film through a shadow mask. The deposition is also performed by thermal evaporation. A typical electrode thickness is 50 nm.

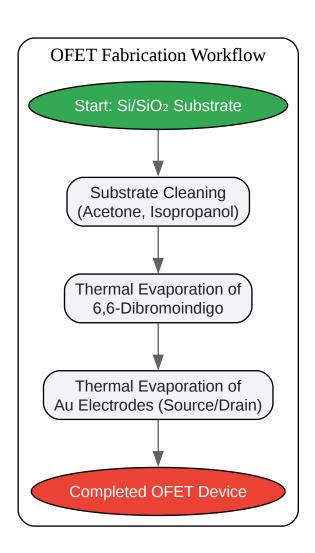
Characterization:

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in a vacuum probe station to minimize the effects of air and moisture.

Visualizations







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